![molecular formula C25H23NO4 B557324 Fmoc-alpha-methyl-D-phenylalanine CAS No. 152436-04-9](/img/structure/B557324.png)
Fmoc-alpha-methyl-D-phenylalanine
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Overview
Description
Fmoc-alpha-methyl-D-phenylalanine is a useful Fmoc protected phenylalanine derivative for proteomics research . It has a molecular weight of 401.45 and its IUPAC name is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its optical rotation is [a]D20 = -55 ± 3 º (C=1 in DMF) .Scientific Research Applications
Understanding Enzymatic Activity and Drug Metabolism
Fmoc-alpha-methyl-D-phenylalanine is relevant in the study of flavin-containing monooxygenases (FMOs), enzymes that play a crucial role in the metabolism of xenobiotics, including drugs. FMOs are involved in the oxygenation of various nitrogen- and sulfur-containing compounds, converting them into more polar and excretable metabolites, which is essential in detoxication pathways. Understanding the function and genetic variability of FMOs can provide insights into individual responses to drugs and potentially minimize adverse drug interactions (Cashman & Zhang, 2006). Furthermore, the study of FMOs can aid in identifying potential targets for drug design and discovery, optimizing the safety profile of new pharmaceuticals (Yamazaki & Shimizu, 2013).
Exploring Disease Pathophysiology
Research into enzymes like FMOs also contributes to our understanding of disease pathophysiology. FMOs have been implicated in various diseases, and their activity can significantly affect the clinical outcomes of treatments. By exploring the role of FMOs in drug metabolism and their genetic variations, researchers can glean valuable information about the pathophysiology of diseases and how individual genetic makeup can influence drug response and toxicity (Rahman Başaran & Benay Can Eke, 2017).
Developing and Assessing New Therapeutic Models
The study of this compound and related compounds also extends to the development of experimental models for diseases like phenylketonuria (PKU). Research on compounds like alpha-methylphenylalanine, combined with phenylalanine, has provided a foundation for understanding the pathogenesis and potential treatment strategies for PKU, a genetic disorder characterized by an inability to metabolize phenylalanine properly (Vorhees, Butcher & Berry, 1981).
Investigating Gut Microbiota and Metabolic Interactions
The metabolites produced from the metabolism of compounds like this compound can influence gut microbiota and, consequently, various metabolic processes. For instance, trimethylamine N-oxide (TMAO), a metabolite linked to the metabolism of certain amino acids by gut microbiota, has been associated with cardiovascular diseases (CVD). Understanding the role of FMOs in the conversion of trimethylamine to TMAO and its subsequent effects can provide new insights into the link between diet, gut microbiota, and the risk of CVD (Canyelles et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-alpha-methyl-D-phenylalanine is primarily involved in the formation of hydrogels, which are networks of polymer chains that are water-insoluble . The compound’s primary targets are the components of these hydrogels, and it plays a crucial role in their formation .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This involves the compound solubilizing above a critical concentration under physical and thermal stimuli to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making the hydrogel .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of hydrogels . The compound’s self-assembly leads to the formation of supramolecular nanostructures, which then form three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Result of Action
The primary result of this compound’s action is the formation of hydrogels . These hydrogels are important in biomedical applications . The compound’s self-assembly process leads to the formation of these hydrogels, which are formed due to the collective action of different non-covalent interactions .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH and the presence of buffer ions play a key role in the self-assembly of the compound to gel formation . Additionally, physical and thermal stimuli are used for solubilizing the compound above the critical concentration to induce gel formation .
Biochemical Analysis
Biochemical Properties
Fmoc-alpha-methyl-D-phenylalanine plays a significant role in biochemical reactions, particularly in the formation of proteins. It interacts with various enzymes and proteins during these processes
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its role as a phenylalanine derivative
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBKBAAOPOXFSK-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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